2,5,8,11,14,17,20-Heptaoxadocosane-22-tiol

Descripción general

Descripción

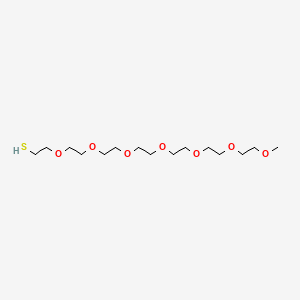

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media .

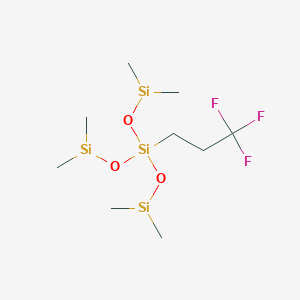

Molecular Structure Analysis

The molecular formula of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is C15H32O7S . Its molecular weight is 356.48 .Chemical Reactions Analysis

As mentioned earlier, the thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This makes it useful in applications such as bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .Physical and Chemical Properties Analysis

The melting point of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is 50-55 °C . Its boiling point is predicted to be 423.7±45.0 °C . The compound has a density of 1.065 . It is soluble in DMSO at 100 mg/mL (280.52 mM; ultrasonic needed) .Aplicaciones Científicas De Investigación

Bioconjugación

2,5,8,11,14,17,20-Heptaoxadocosane-22-tiol: se utiliza ampliamente en los procesos de bioconjugación . El grupo tiol presente en el compuesto reacciona con grupos maleimida, OPSS y vinilsulfona para formar conjugados estables. Esta propiedad es particularmente útil para unir biomoléculas a varios sustratos o para etiquetarlos con sondas para detección y cuantificación en ensayos bioanalíticos.

Entrega de fármacos

En el ámbito de la entrega de fármacos, This compound juega un papel crucial debido a su capacidad para mejorar la solubilidad y la estabilidad de los fármacos . El espaciador PEG hidrofílico se puede utilizar para modificar las moléculas de fármacos, mejorando así su solubilidad en medios acuosos y potencialmente alterando sus tasas de distribución y eliminación en el cuerpo.

Hidrogel de PEG

El compuesto es fundamental en la formación de hidrogel de PEG . Estos hidrogeles se investigan ampliamente para aplicaciones biomédicas, incluida la ingeniería de tejidos y la medicina regenerativa, debido a su biocompatibilidad y capacidad para imitar la matriz extracelular natural.

Entrecruzador

This compound: sirve como un entrecruzador eficaz . Se puede utilizar para entrecruzar proteínas o péptidos, lo cual es esencial para crear estructuras estables para diversas aplicaciones, como la inmovilización de enzimas, que es fundamental para los procesos de biocatálisis industriales.

Funcionalización de superficies

Este compuesto también se utiliza para la funcionalización de superficies . El grupo tiol puede reaccionar con superficies de metales de transición, incluido el oro y la plata, lo que permite la creación de recubrimientos funcionales que se pueden utilizar en tecnologías de sensores, catálisis y dispositivos electrónicos.

Electrónica molecular

En la electrónica molecular, This compound se utiliza para modificar las propiedades de superficie de los materiales conductores . Esta modificación puede alterar las propiedades eléctricas de los materiales, lo cual es crucial para el desarrollo de componentes electrónicos a escala molecular.

Nanotecnología

El compuesto encuentra aplicaciones en la nanotecnología, particularmente en la síntesis y estabilización de nanopartículas . El grupo tiol puede unirse a la superficie de las nanopartículas, proporcionando un mango funcional para una mayor modificación o para mejorar la estabilidad de las nanopartículas en varios medios.

Imagen biomédica

Por último, This compound se utiliza en la imagen biomédica . Se puede utilizar para unir agentes de imagen a biomoléculas, lo que luego permite la visualización de procesos biológicos a nivel molecular utilizando diversas técnicas de imagen.

Mecanismo De Acción

Target of Action

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are often used in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .

Mode of Action

The thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol reacts with its targets, forming a bond . This reaction allows the compound to attach to or modify its targets, enabling various applications in biochemistry and materials science .

Biochemical Pathways

It is known that the compound plays a role in the formation and modification of bioconjugates, drug delivery systems, peg hydrogels, crosslinkers, and surface functionalization . These processes can influence various biochemical pathways depending on the specific application.

Pharmacokinetics

The compound is soluble in dmso at a concentration of 100 mg/ml (28052 mM), which suggests it may have good bioavailability . The compound’s storage temperature is -20°C, indicating it may require specific storage conditions to maintain stability .

Result of Action

The molecular and cellular effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol’s action depend on its specific application. In general, the compound’s ability to react with certain targets allows it to modify these targets or form new compounds . This can result in changes to the physical or chemical properties of the targets, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can be influenced by various environmental factors. For example, the compound’s reactivity with its targets may be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .

Safety and Hazards

The safety symbol for 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is GHS07 . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Análisis Bioquímico

Biochemical Properties

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol plays a crucial role in biochemical reactions due to its thiol group, which can form covalent bonds with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . This property makes it an excellent linker for bioconjugation, allowing it to attach proteins, enzymes, and other biomolecules to surfaces or other molecules. The hydrophilic polyethylene glycol (PEG) spacer in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol enhances its solubility in aqueous media, facilitating its use in various biochemical applications .

Cellular Effects

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol influences cellular processes by modifying cell surfaces and facilitating the attachment of biomolecules. This compound can impact cell signaling pathways by enabling the targeted delivery of signaling molecules or drugs to specific cell types. Additionally, it can affect gene expression and cellular metabolism by altering the cellular microenvironment through surface modifications .

Molecular Mechanism

At the molecular level, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol exerts its effects through its thiol group, which can form stable covalent bonds with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. The PEG spacer in the compound helps to maintain the solubility and stability of the conjugated biomolecules, ensuring effective biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be dissolved in DMSO at high concentrations . Over time, the stability of the compound ensures consistent results in long-term experiments, although its degradation products and long-term effects on cellular function need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol in animal models vary with dosage. At lower doses, the compound can effectively modify cell surfaces and facilitate targeted delivery without significant toxicity. At higher doses, there may be toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is involved in metabolic pathways that include interactions with various enzymes and cofactors. The thiol group can participate in redox reactions, influencing the metabolic flux and levels of metabolites within cells . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances its solubility and facilitates its movement within the cellular environment . This property ensures that the compound can reach its target sites effectively, whether on cell surfaces or within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is crucial for designing experiments and applications that leverage the full potential of this compound.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584839 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-82-9 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

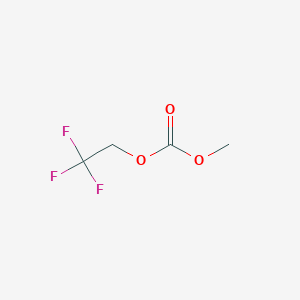

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

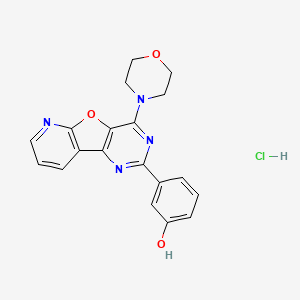

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)